5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine
Übersicht
Beschreibung
5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a promising candidate for further research.
Wirkmechanismus
5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine targets the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine disrupts these signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of BTK phosphorylation, the downregulation of anti-apoptotic proteins, and the upregulation of pro-apoptotic proteins. Additionally, 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine has been shown to modulate the immune system, leading to enhanced anti-tumor immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine is its specificity for BTK, which reduces the risk of off-target effects. Additionally, 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine has shown good bioavailability and pharmacokinetics in preclinical studies. However, one limitation of 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine. One area of interest is the development of combination therapies that incorporate 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to elucidate the optimal dosing and administration schedules for 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine in clinical settings. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine in cancer patients.
Wissenschaftliche Forschungsanwendungen
5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. Additionally, 5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1H-1,2,4-triazol-3-amine has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c15-13-16-14(18-17-13)22-10-12(21)20-8-6-19(7-9-20)11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYJILHCQKZGMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NNC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329119 | |
Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49825317 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
CAS RN |
556027-33-9 | |
Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.